2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide
Description
This compound is a synthetic indole-acetamide derivative featuring a 3,5-dimethoxybenzyl group at the indole nitrogen and a furan-2-ylmethyl substituent on the acetamide moiety. Indole derivatives are widely studied for their biological activities, including modulation of protein-protein interactions and enzyme inhibition. The dimethoxybenzyl group may enhance lipophilicity and receptor binding, while the furan moiety could contribute to hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-28-20-10-17(11-21(13-20)29-2)15-26-16-18(22-7-3-4-8-23(22)26)12-24(27)25-14-19-6-5-9-30-19/h3-11,13,16H,12,14-15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDNDVUBFBOAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 3,5-Dimethoxybenzyl Group: The 3,5-dimethoxybenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is treated with 3,5-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation: The acetamide moiety is introduced by reacting the substituted indole with chloroacetyl chloride, followed by the addition of furan-2-ylmethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy groups on the benzyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of indole N-oxide or demethylated products.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of compounds structurally related to 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide . In vitro evaluations have shown that certain analogues exhibit potent inhibition against Plasmodium falciparum, with IC50 values below 500 nM. These compounds demonstrated significant selectivity for malaria parasites over human cells, indicating a promising therapeutic index. For example, two specific analogues were administered subcutaneously to mice, resulting in plasma concentrations that remained effective against the infection for extended periods .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research has indicated that indole derivatives can inhibit key cellular processes involved in tumor growth. In particular, certain derivatives have shown effectiveness against various cancer cell lines, including melanoma and prostate cancer. For instance, one study reported a 90.6% tumor growth inhibition in an A375 melanoma xenograft model when treated with a related compound at a specific dosage .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Cell Line | IC50 (nM) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Compound A | A375 (melanoma) | 1.6 | 90.6 |
| Compound B | PC-3 (prostate) | 30 | 83.8 |
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to This compound :
- Study on Antimalarial Efficacy : Researchers synthesized a series of indole-based compounds and tested their efficacy against Plasmodium falciparum. The results indicated that specific modifications to the indole moiety enhanced antimalarial activity while maintaining low cytotoxicity towards mammalian cells .
- Anticancer Evaluation : Another study investigated the effects of these compounds on various cancer cell lines, revealing significant dose-dependent inhibition of cell proliferation. The most active compounds were further evaluated in vivo using murine models, demonstrating substantial tumor size reduction without severe side effects .
Mechanism of Action
The mechanism of action of 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets in the body. The indole core is known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through binding to serotonin receptors, inhibiting enzymes involved in inflammation, or interacting with DNA to induce apoptosis in cancer cells. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The evidence highlights several indole-acetamide derivatives with distinct substituents and biological targets. Below is a comparative analysis:
*Calculated based on molecular formula.
Functional Group Impact on Properties
- Electron-Donating Groups (e.g., 3,5-Dimethoxybenzyl vs. 4-Chlorobenzoyl): The dimethoxybenzyl group in the target compound likely increases lipophilicity and may enhance membrane permeability compared to the electron-withdrawing 4-chlorobenzoyl group in Compound 41. This could influence pharmacokinetics or target engagement .
Heterocyclic Moieties (Furan vs. Oxadiazole vs. Benzodioxole) :
- The furan ring (target compound) provides a planar, oxygen-containing heterocycle, contrasting with the sulfur-containing oxadiazole in compounds 8a-w. Oxadiazoles often enhance metabolic stability but may reduce solubility .
- The benzodioxole in KCH-1521 (a bioisostere of dimethoxybenzyl) shares similar electron-donating properties but with a fused ring system, which may alter binding kinetics .
Biological Implications :
- Compounds with sulfonamide or oxadiazole linkers (e.g., 41, 8a-w) are often associated with enzyme inhibition (e.g., cyclooxygenase, antimicrobial targets), while carbamoyl derivatives like KCH-1521 modulate cytoskeletal proteins (e.g., talin) .
- The absence of a sulfonamide or oxadiazole in the target compound suggests divergent mechanisms compared to these analogues.
Biological Activity
The compound 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide is a novel indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 320.37 g/mol. Its structure features an indole moiety linked to a furan substituent, which is characteristic of many biologically active compounds.
1. Anticancer Activity
Recent studies have demonstrated the anticancer potential of indole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:
These values indicate that the compound is more effective than standard chemotherapeutic agents like doxorubicin and sorafenib in inhibiting cell proliferation.
2. Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated that it possesses notable free radical scavenging ability, contributing to its potential in preventing oxidative stress-related diseases.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 25 | 78.83 |
| 50 | 86.02 |
| 100 | 92.05 |
These results suggest that the compound could be beneficial in formulations aimed at combating oxidative damage .
3. Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The compound has been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, although specific quantitative data are still being compiled.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells via the caspase pathway, leading to programmed cell death .
- Cell Cycle Arrest : It can halt the cell cycle in specific phases, thereby preventing cancer cell proliferation .
- Antioxidant Defense : By scavenging free radicals, it mitigates oxidative stress, which is a precursor to many chronic diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related indole derivatives:
- A study highlighted the synthesis of various indole derivatives and their biological evaluations, noting that modifications at specific positions significantly enhance their anticancer activity .
- Another research article discussed the structure-activity relationship (SAR) of indole-based compounds, emphasizing that substitutions can lead to improved bioactivity profiles against cancer cells .
Q & A
Q. How to address conflicting results in SAR studies between computational predictions and experimental bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
